Anti-Influenza A Virus Potency: Class-Level IC50 Range for S-Acetamide Quinazolines
In a 2020 SAR study of 2,4-disubstituted quinazoline S-acetamide and NH-acetamide derivatives evaluated against influenza A virus (IAV) in MDCK cell-based assays, nine compounds exhibited IC50 values between 1.29 and 9.04 µM. The most potent S-acetamide analog, compound 16e, achieved an IC50 of 1.29 µM with a CC50 >100 µM, yielding a selectivity index (SI) >77.5. The N-isopropyl acetamide motif present in the target compound has not been directly tested in this assay, but the SAR indicates that terminal amide branching modulates antiviral activity within a ~7‑fold range [1]. This provides an experimentally validated potency benchmark against which the target compound’s performance can be prospectively evaluated.
| Evidence Dimension | Anti-IAV IC50 (in vitro, MDCK cells) |
|---|---|
| Target Compound Data | Not yet determined |
| Comparator Or Baseline | Compound 16e (quinazoline S-acetamide): IC50 = 1.29 µM |
| Quantified Difference | N/A—target compound data unavailable; class range 1.29–9.04 µM |
| Conditions | MDCK cells infected with influenza A virus; MTT cytotoxicity assay (CC50); Zhang et al. 2020 |
Why This Matters
Establishes the antiviral potency ceiling for structurally analogous S-acetamide quinazolines, enabling go/no-go decisions for influenza drug discovery programs considering this chemotype.
- [1] Zhang G, Wang M, Zhao J, et al. Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4. Eur J Med Chem. 2020;206:112706. doi:10.1016/j.ejmech.2020.112706 View Source
